molecular formula C10H19N B1664569 2-Norbornanamine, N,3,3-trimethyl- CAS No. 63907-06-2

2-Norbornanamine, N,3,3-trimethyl-

Cat. No. B1664569
CAS RN: 63907-06-2
M. Wt: 153.26 g/mol
InChI Key: CQCDYXIFOXRWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Norbornanamine, N,3,3-trimethyl- is a Drug / Therapeutic Agent.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, a compound closely related to 2-Norbornanamine, N,3,3-trimethyl-, has been studied for its potential applications, including its use in the field of recreational drugs (Kavanagh et al., 2013).

Study of Monoamine Re-uptake and Release

  • Research on the effects of non-medically used psychoactive drugs has led to the development of methods for determining the re-uptake and release of monoamines, such as dopamine and serotonin, using rat brain synaptosomes. This research is important for understanding the central nervous system's response to various compounds, including those related to 2-Norbornanamine, N,3,3-trimethyl- (Nagai et al., 2007).

Optical Activity and Stereochemistry

  • Studies on the optical activity and stereochemistry of N-salicylidene derivatives of alpha and beta-phenylalkylamines, including derivatives of norbornanamines, contribute to the understanding of stereochemical properties and applications in fields like medicinal chemistry (Smith & Willis, 1970).

Application in Semiconductor Growth

  • Trimethylamine, a related compound, has been used in the growth of compound semiconductors, with its kinetics of gas-phase decomposition being critical for applications in materials science and engineering (Thon et al., 1997).

Inhibition of Microbial Trimethylamine Production

  • Research on the inhibition of microbial trimethylamine production has implications for treating diseases like atherosclerosis, demonstrating the biomedical relevance of compounds related to 2-Norbornanamine, N,3,3-trimethyl- (Wang et al., 2015).

Reactivity and Catalytic Activity

  • Studies on the reactivity of norbornane derivatives, including trimethyl-substituted compounds, have been conducted to understand their potential applications in catalysis and organic synthesis (Martínez et al., 1989).

Importance in Pharmacological Inhibition

  • Investigations into the importance of the aromatic ring in adrenergic amines, with studies on nonaromatic analogues like norbornane ethanolamines, have implications for understanding drug interactions and designing new pharmacological inhibitors (Davis et al., 1981).

properties

CAS RN

63907-06-2

Product Name

2-Norbornanamine, N,3,3-trimethyl-

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N,3,3-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-10(2)8-5-4-7(6-8)9(10)11-3/h7-9,11H,4-6H2,1-3H3

InChI Key

CQCDYXIFOXRWDK-UHFFFAOYSA-N

SMILES

CC1(C2CCC(C2)C1NC)C

Canonical SMILES

CC1(C2CCC(C2)C1NC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Norbornanamine, N,3,3-trimethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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